N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
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Description
This compound is a benzamide derivative with a piperazine ring and three methoxy groups attached to the benzene ring . It also contains a fluorophenyl group. These types of compounds are often found in pharmaceuticals and could have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the benzamide moiety would contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring and the amide group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature .Scientific Research Applications
Radiolabeled Antagonist for PET Studies
Research on compounds structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide has been focused on their application in positron emission tomography (PET) to study the serotonergic neurotransmission system. [^18F]p-MPPF, a derivative, acts as a 5-HT1A antagonist, enabling the detailed study of serotonin receptors through PET imaging. This application is crucial for understanding serotonin's role in various psychiatric and neurological disorders, demonstrating the compound's potential in both research and diagnostic contexts (Plenevaux et al., 2000).
Development of Brain Imaging Agents
Derivatives of the compound have been explored as potential brain imaging agents for PET. Studies on compounds like [(18)F]MPP3F have shown promising results, with significant brain uptake and potential for mapping serotonergic neurotransmission in vivo. These findings suggest a potential application in diagnosing and studying neurological diseases and conditions by providing a non-invasive means to observe brain activity and neurotransmitter dynamics (Mou et al., 2009).
Synthesis and Structural Modification for Enhanced Receptor Affinity
Research has also delved into the synthesis and structural modification of this compound derivatives to enhance their affinity and selectivity for various receptors. These studies contribute to the development of more effective and selective ligands for dopamine and serotonin receptors, offering potential therapeutic applications in treating psychiatric and neurological disorders (Perrone et al., 2000).
Investigating Transporter-Mediated Excretion
Understanding the metabolism and excretion of these compounds is crucial for their development as therapeutic agents. Studies on derivatives like YM758 have elucidated their metabolites and investigated the renal and hepatic excretion pathways. This research is foundational for predicting the pharmacokinetics of potential drugs and assessing their safety profiles (Umehara et al., 2009).
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-6-4-17(23)5-7-18/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWKKZCIBAKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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